molecular formula C14H16N4O3S B2981876 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924825-14-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2981876
CAS No.: 924825-14-9
M. Wt: 320.37
InChI Key: HQZQDXXAGIRQSI-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound . It has been characterized as a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds with potential in various chemical synthesis processes and the study of molecular structures. One relevant application is the synthesis of macrolides via activated carboxylates from the photooxygenation of oxazoles, highlighting a method to derive complex organic compounds that could be related to the synthesis or reactivity of similar triazole derivatives (Wasserman, Gambale, & Pulwer, 1981). Additionally, the development of inhibitors for enzymes like soluble epoxide hydrolase, utilizing triazine and triazole derivatives, showcases the role of such compounds in medicinal chemistry for the design of enzyme inhibitors (Thalji et al., 2013).

Antimicrobial and Antitubercular Activities

Research into triazole derivatives extends into antimicrobial and antitubercular activities, where certain triazole compounds have been synthesized and evaluated for their efficacy against microbial strains. For instance, the synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents demonstrate moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting a potential role in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017). Moreover, novel carboxamide derivatives have shown significant antitubercular and antibacterial activities, indicating the utility of triazole and carboxamide frameworks in addressing infectious diseases (Bodige et al., 2020).

Anticancer Research

The structural motif of triazoles, including this compound, is also explored in anticancer research. Novel anticancer nucleosides based on 1,2,4-triazole nucleosides have been synthesized, offering insights into the development of new therapeutic agents for cancer treatment (Lei et al., 2014). Additionally, the design and synthesis of β-carboline derivatives possessing 1,2,3-triazole rings have shown cytotoxic activity against cancer cell lines, highlighting the potential of triazole derivatives in oncological research (Salehi et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It is recommended to handle the compound with appropriate safety measures, including avoiding exposure to heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-10-13(14(19)15-11-7-8-22(20,21)9-11)16-17-18(10)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZQDXXAGIRQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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